molecular formula C18H23N3O B2765827 (3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide CAS No. 1825282-97-0

(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide

Cat. No.: B2765827
CAS No.: 1825282-97-0
M. Wt: 297.402
InChI Key: QJVLCFXSDFAUOO-NBSGVIAVSA-N
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Description

(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a benzyl group, a cyanoethyl group, and an octahydrocyclopenta[c]pyrrole core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the octahydrocyclopenta[c]pyrrole core, followed by the introduction of the benzyl and cyanoethyl groups. Key steps include:

    Formation of the Octahydrocyclopenta[c]pyrrole Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Addition of the Cyanoethyl Group: This can be done through a nucleophilic substitution reaction using cyanoethyl halides.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,6aS)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide
  • 1-(2-Cyanoethyl)pyrrole

Uniqueness

Compared to similar compounds, (3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzyl and cyanoethyl groups, in particular, enhance its reactivity and potential for diverse applications.

Properties

IUPAC Name

(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-14(10-19)20-17(22)18-9-5-8-16(18)12-21(13-18)11-15-6-3-2-4-7-15/h2-4,6-7,14,16H,5,8-9,11-13H2,1H3,(H,20,22)/t14?,16-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVLCFXSDFAUOO-NBSGVIAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C12CCCC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C#N)NC(=O)[C@@]12CCC[C@@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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